molecular formula C22H24N6O2 B12619502 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine CAS No. 915312-48-0

5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine

Cat. No.: B12619502
CAS No.: 915312-48-0
M. Wt: 404.5 g/mol
InChI Key: DTHPCQMOFXAAFQ-UHFFFAOYSA-N
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Description

5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is a structurally complex pyrimidine derivative characterized by a central pyrimidine-2,4,6-triamine core substituted with a 4-(9H-fluoren-2-yl)-1-nitropentan-2-yl group. This compound’s synthesis likely involves multi-step reactions, analogous to methods described for related pyrimidine-triamine derivatives, such as coupling fluorenyl-containing precursors with nitroalkane intermediates under reflux conditions .

Properties

CAS No.

915312-48-0

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

5-[4-(9H-fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C22H24N6O2/c1-12(8-16(11-28(29)30)19-20(23)26-22(25)27-21(19)24)13-6-7-18-15(9-13)10-14-4-2-3-5-17(14)18/h2-7,9,12,16H,8,10-11H2,1H3,(H6,23,24,25,26,27)

InChI Key

DTHPCQMOFXAAFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C[N+](=O)[O-])C1=C(N=C(N=C1N)N)N)C2=CC3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common approach is to start with the fluorenyl derivative and introduce the nitropentan-2-yl group through a nitration reaction. The pyrimidine core is then constructed via a series of condensation reactions involving appropriate amines and carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The fluorenyl group can be oxidized to introduce additional functional groups.

    Substitution: The pyrimidine core can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the fluorenyl group can produce fluorenone derivatives.

Scientific Research Applications

5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the nitropentan-2-yl chain can interact with proteins, potentially inhibiting their function. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrimidine-2,4,6-triamine scaffold is a versatile pharmacophore, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine and its analogues:

Table 1: Structural and Functional Comparison of Pyrimidine-2,4,6-triamine Derivatives

Compound Name Key Substituents Synthesis Highlights Physical Properties Reported Activity/Applications
Target Compound Fluoren-2-yl, nitro, pentanyl Likely involves fluorenyl-nitroalkane coupling; purification via column chromatography High thermal stability (inferred) Potential nucleic acid targeting (inferred from fluorenyl’s π-stacking capacity)
Ligands 6–9 () Alkylamino groups (e.g., 2-aminoethyl) Ethanol/ethylene glycol solvent system; 24-hour reflux; TLC monitoring Melting points >230°C; anhydrous salts RNA-targeting ligands in myotonic dystrophy type 2
Compound 26 () 4-(Trifluoromethoxy)phenyl Bicyclic pyrido[2,3-d]pyrimidine synthesis; ternary complexes with NADPH Not reported Potent DHFR inhibitor (hDHFR and pcDHFR)
Pyrimidine-2,4,6-triamine () None (parent core) Base compound; CAS 1004-38-2 Molecular weight: 125.135 g/mol Scaffold for antimicrobial/antifolate agents

Key Observations

Structural Diversity: The target compound’s fluorenyl and nitro substituents distinguish it from simpler alkylamino derivatives (Ligands 6–9) and trifluoromethoxyaryl analogues (Compound 26). The fluorenyl group may enhance π-π stacking in nucleic acid interactions, while the nitro group could confer metabolic stability or redox activity . In contrast, Ligands 6–9 prioritize hydrophilicity with alkylamino chains, favoring solubility for RNA binding .

Synthesis :

  • All compounds rely on pyrimidine-triamine as a core but diverge in substituent introduction. The target compound’s synthesis likely requires specialized precursors (e.g., nitroalkanes, fluorenyl halides), whereas Ligands 6–9 use straightforward alkylamine coupling .

Thermal Stability :

  • Ligands 6–9 exhibit high melting points (>230°C), suggesting robust crystalline packing. The target compound’s fluorenyl group may further enhance thermal stability through aromatic stacking, though experimental confirmation is needed .

Biological Activity :

  • Compound 26’s trifluoromethoxy group optimizes DHFR inhibition via hydrophobic and electronic interactions with enzyme active sites . The target compound’s nitro group might similarly modulate electronic properties but in a distinct biological context (e.g., nucleic acid intercalation).

This could influence protonation states under physiological conditions .

Research Findings and Implications

  • Antimicrobial Potential: Pyrimidine-triamine derivatives with sulfur or heterocyclic substituents () show antimicrobial activity, suggesting the target compound’s nitro group could be explored for similar applications .
  • Enzyme Inhibition : The fluorenyl group’s bulk may hinder binding to compact enzyme active sites (e.g., DHFR) but could favor interactions with larger nucleic acid structures .
  • Synthetic Challenges : Introducing nitro and fluorenyl groups may require stringent reaction conditions (e.g., anhydrous solvents, controlled temperatures) to avoid side reactions, as seen in ’s protocols .

Biological Activity

5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structural Overview

The compound features a pyrimidine core substituted with a fluorenyl group and a nitropentan-2-yl moiety. Its molecular formula is C17H19N5O2C_{17}H_{19}N_5O_2, and it possesses unique structural characteristics that may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine. For instance, derivatives of triterpene conjugates have shown significant cytotoxic effects across various cancer cell lines. The cytotoxicity was assessed using the MTT assay, where the half-maximal inhibitory concentration (IC50) values were determined.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
NBD-Aa-Triterpene 1B16-F10 (murine melanoma)<10
NBD-Aa-Triterpene 2HT-29 (human colon adenocarcinoma)<10
NBD-Aa-Triterpene 3HepG2 (human hepatocyte carcinoma)<20

These studies indicate that the incorporation of specific functional groups can enhance the cytotoxicity of similar compounds against cancer cells.

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in tumor cells. For example, studies have shown that the selected triterpene conjugates promoted significant apoptotic activity within 72 hours of treatment, with apoptosis rates reaching up to 55% in certain cell lines.

Table 2: Apoptosis Induction by Triterpene Conjugates

CompoundApoptosis Rate (%)Cell Line
NBD-Aa-Triterpene 148%B16-F10
NBD-Aa-Triterpene 255%HT-29
NBD-Aa-Triterpene 353%HepG2

This data suggests that compounds with similar structures to 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine may also induce apoptosis through comparable pathways.

Case Studies

In a comparative study involving various nitro-substituted pyrimidines, researchers found that compounds with a fluorenyl moiety exhibited enhanced interaction with DNA and inhibited cell proliferation more effectively than their non-fluorinated counterparts. This indicates that the fluorenyl group significantly contributes to the biological activity of these compounds.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to 5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is limited, analogous compounds have demonstrated favorable pharmacokinetic profiles with low hepatic clearance rates and minimal cardiotoxicity. Further studies are necessary to evaluate the toxicity and bioavailability of this compound in vivo.

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